molecular formula C13H13N3O4S B1415425 5-Methyl-2-(3-nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester CAS No. 2197055-46-0

5-Methyl-2-(3-nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester

Cat. No. B1415425
CAS RN: 2197055-46-0
M. Wt: 307.33 g/mol
InChI Key: BPYSVVYXRZZXBU-UHFFFAOYSA-N
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Description

5-Methyl-2-(3-nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester (MNTECAE) is a novel synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of thiazole, a heterocyclic aromatic compound, and has been shown to possess a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis and Derivatives : Research has delved into the synthesis of thiazolecarboxylic acid derivatives, including detailed processes for acylation and subsequent conversion into esters, showcasing the compound's versatility in chemical synthesis. The study by Dovlatyan et al. (2004) highlights methods for producing N-substituted 2-amino-4-methylthiazole-5-carboxylic acid derivatives, demonstrating the compound's foundational role in developing pharmacologically active molecules (Dovlatyan et al., 2004).
  • Biological Evaluation and Potential Applications : The potential pharmacological properties of thiazole compounds have been investigated, indicating their relevance in drug discovery and development. For example, basic esters of thiazole carboxylic acids have been examined for their spasmolytic properties, highlighting the compound's therapeutic potential (Chance et al., 1946).

Pharmacological Exploration

  • Antibacterial Activity : Markovich et al. (2014) synthesized 2-(4-methyl-1,3-thiazol-5-yl)ethyl acridone carboxylates and investigated their antimicrobial activity, revealing the compound's effectiveness against bacterial infections (Markovich et al., 2014).
  • Calcium Channel Blockers : Research into 2,5-dihydro-4-methyl-2-phenyl-1,5-benzothiazepine-3-carboxylic acid esters, related to the queried compound, shows promise as calcium channel blockers, suggesting potential applications in cardiovascular disease treatment (Atwal et al., 1987).

Molecular Structure Analysis

  • Theoretical and Experimental Studies : Investigations into the molecular structure of related compounds, like the study by Acar et al. (2017), offer insights into the design of molecules with specific chemical and pharmacological properties. This research provides foundational knowledge for future drug design and development (Acar et al., 2017).

Corrosion Inhibition

  • Protective Agents in Industry : Oxadiazole derivatives, structurally similar to the queried compound, have been studied for their role as corrosion inhibitors, showcasing the broader industrial applications of thiazole derivatives. These compounds offer protection against metal dissolution, indicating their utility in maintaining infrastructure integrity (Kalia et al., 2020).

properties

IUPAC Name

ethyl 5-methyl-2-(3-nitroanilino)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-3-20-12(17)11-8(2)21-13(15-11)14-9-5-4-6-10(7-9)16(18)19/h4-7H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYSVVYXRZZXBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)NC2=CC(=CC=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(3-nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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